molecular formula C20H21N3O2S2 B2626708 (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170133-79-5

(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2626708
CAS No.: 1170133-79-5
M. Wt: 399.53
InChI Key: ISIJSVBSKJKPIY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzyl group, a thiadiazole ring, a piperidine ring, and a thiophene ring. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The piperidine ring, for example, is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the presence of a piperidine ring could make it a candidate for reactions involving nitrogen nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of a piperidine ring could influence its solubility and reactivity .

Scientific Research Applications

Antitumor Activity

Compounds similar to the one , such as those containing the 1,3,4-thiadiazol moiety, have demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

G Protein-Coupled Receptor Antagonists

The synthesis and evaluation of small molecule antagonists of G protein-coupled receptors, which include compounds with structural similarities to the one , have been reported. These compounds exhibited potent activity in functional and binding assays (Romero et al., 2012).

Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their biological activities. Some of these compounds, related in structure to the compound , showed strong antimicrobial activity against various bacterial strains (Gür et al., 2020).

Photodynamic Therapy Application

New zinc phthalocyanine derivatives containing 1,3,4-thiadiazole structures have shown potential in photodynamic therapy applications, particularly for cancer treatment (Pişkin et al., 2020).

Antidepressant Drugs

Benzo[b]thiophene derivatives with various substituents, related to the compound of interest, have been synthesized to obtain new dual antidepressant drugs. These compounds have shown affinity for serotonin receptors and serotonin reuptake inhibition (Orus et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many compounds with similar functional groups are used in pharmaceuticals and exhibit a wide range of biological activities .

Future Directions

Future research could explore the synthesis, properties, and potential uses of this compound in more detail. Given the biological activity of similar compounds, it could be a candidate for drug development .

Properties

IUPAC Name

[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-16-6-4-14(5-7-16)13-18-21-22-19(27-18)15-8-10-23(11-9-15)20(24)17-3-2-12-26-17/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJSVBSKJKPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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